1,3-Dichloro-2-(trifluoromethyl)benzene
CAS No.: 104359-35-5
Cat. No.: VC20788853
Molecular Formula: C7H3Cl2F3
Molecular Weight: 215 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 104359-35-5 |
---|---|
Molecular Formula | C7H3Cl2F3 |
Molecular Weight | 215 g/mol |
IUPAC Name | 1,3-dichloro-2-(trifluoromethyl)benzene |
Standard InChI | InChI=1S/C7H3Cl2F3/c8-4-2-1-3-5(9)6(4)7(10,11)12/h1-3H |
Standard InChI Key | MKSYCGMWKMMQPN-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1)Cl)C(F)(F)F)Cl |
Canonical SMILES | C1=CC(=C(C(=C1)Cl)C(F)(F)F)Cl |
Introduction
Chemical Identity and Structure
Molecular Characteristics
1,3-Dichloro-2-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C7H3Cl2F3 and a molecular weight of 215.0 g/mol. Its structure consists of a benzene ring substituted with two chlorine atoms at positions 1 and 3, and a trifluoromethyl group at position 2. This compound is characterized by its unique InChI notation (InChI=1S/C7H3Cl2F3/c8-4-2-1-3-5(9)6(4)7(10,11)12/h1-3H) and InChIKey (MKSYCGMWKMMQPN-UHFFFAOYSA-N), which serve as standard identifiers in chemical databases .
The exact mass of this compound is 213.95639 g/mol, which is crucial for its identification through high-resolution mass spectrometry. The molecular structure presents an interesting substitution pattern where the electron-withdrawing trifluoromethyl group is flanked by chlorine atoms, creating a unique electronic environment within the aromatic system. This arrangement significantly influences the compound's chemical behavior and reactivity profiles.
Synthetic Methodologies
Advanced Synthetic Techniques
Research conducted by Schlosser and colleagues, as referenced in the literature, has likely contributed valuable insights into the synthesis and reactivity of this compound . Their publication in the European Journal of Organic Chemistry (2006) suggests advanced methodologies for the preparation or utilization of this fluorinated aromatic compound.
Modern synthetic approaches to halogenated trifluoromethylated aromatics often employ transition metal-catalyzed processes, which offer advantages in terms of efficiency, selectivity, and operational simplicity. Palladium, copper, and nickel catalysts have been extensively utilized for such transformations, enabling milder reaction conditions and broader substrate scope.
Flow chemistry techniques may also be employed for the industrial-scale production of such compounds, offering benefits such as improved heat transfer, precise reaction control, and enhanced safety profiles, particularly important when handling reactive halogenating agents or trifluoromethylation reagents.
Chemical Reactivity and Transformations
Electronic Effects and Reactivity Patterns
The chemical behavior of 1,3-Dichloro-2-(trifluoromethyl)benzene is heavily influenced by the electronic effects of its substituents. Both the chlorine atoms and the trifluoromethyl group are electron-withdrawing, resulting in an electron-deficient aromatic system. This electronic configuration significantly affects the compound's reactivity in various chemical transformations.
The electron-poor nature of the aromatic ring makes this compound less susceptible to electrophilic aromatic substitution reactions compared to benzene or other electron-rich aromatics. Conversely, the system becomes more amenable to nucleophilic aromatic substitution processes, particularly at positions activated by the electron-withdrawing groups. This reactivity profile enables transformations that would be challenging with non-halogenated or non-fluorinated analogs.
The trifluoromethyl group, with its strong electron-withdrawing characteristics and unique steric properties, provides a point of stability in the molecule. The C-F bonds in the CF3 group are notably resistant to many chemical transformations due to their high bond strength, making this functionality a persistent feature through various synthetic modifications of other positions in the molecule.
Synthetic Applications
1,3-Dichloro-2-(trifluoromethyl)benzene serves as a versatile building block in organic synthesis, particularly through transformations of the chlorine-bearing positions. The chlorine atoms provide reactive sites for various coupling reactions, enabling the formation of carbon-carbon bonds through established methodologies.
Metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, Negishi, and Kumada couplings, can be employed to introduce carbon-based substituents at the chlorinated positions. These transformations open pathways to complex molecules that retain the trifluoromethyl functionality, a desirable feature in pharmaceuticals and agrochemicals due to its metabolic stability and lipophilicity-enhancing properties.
Nucleophilic aromatic substitution reactions represent another important transformation class for this compound. Various nucleophiles, including alkoxides, amines, and thiolates, can displace the chlorine atoms, leading to a diverse array of derivatives. For example, reaction with methoxide could lead to compounds similar to 1,3-Dichloro-2-methoxy-4-(trifluoromethyl)benzene, which appears as a related compound in the search results .
Analytical Characterization
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about 1,3-Dichloro-2-(trifluoromethyl)benzene. The proton (1H) NMR spectrum of this compound would exhibit characteristic signals for the three aromatic protons, with coupling patterns influenced by their relative positions and the electronic effects of the chlorine and trifluoromethyl substituents. NMR studies of this compound have been conducted in deuterated chloroform (CDCl3), as indicated in the search results .
Carbon-13 (13C) NMR analysis would reveal seven distinct carbon signals, corresponding to the seven carbon atoms in the molecule. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms, with a typically large coupling constant (1JC-F). The aromatic carbons would display specific chemical shifts influenced by the electron-withdrawing substituents, with those directly bonded to chlorine or bearing the CF3 group showing characteristic downfield shifts.
Fluorine-19 (19F) NMR spectroscopy is particularly informative for trifluoromethylated compounds, providing a distinctive singlet for the three equivalent fluorine atoms of the CF3 group. This technique offers a sensitive probe for monitoring reactions involving this compound and confirming the presence of the trifluoromethyl functionality.
Chromatographic and Mass Spectrometric Analysis
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are valuable techniques for assessing the purity of 1,3-Dichloro-2-(trifluoromethyl)benzene and separating it from reaction mixtures or related compounds. The compound's volatility makes it particularly suitable for GC analysis, while its UV absorption properties enable detection in HPLC systems.
Mass spectrometry provides crucial information for structure confirmation and purity assessment. The molecular ion of this compound would appear at m/z ≈ 214, with a characteristic isotope pattern resulting from the presence of two chlorine atoms (each with significant abundances of 35Cl and 37Cl isotopes). Fragmentation patterns typically involve losses of chlorine and/or trifluoromethyl moieties, providing structural insights through the resulting fragment ions.
Applications and Significance
Role in Chemical Synthesis
1,3-Dichloro-2-(trifluoromethyl)benzene serves as an important intermediate in the synthesis of complex molecules with applications across multiple fields. Its distinctive substitution pattern provides strategic advantages in constructing elaborated structures while maintaining the beneficial properties conferred by the trifluoromethyl group.
In pharmaceutical research, trifluoromethylated aromatic compounds have gained significant attention due to their enhanced metabolic stability, improved membrane permeability, and increased binding affinity to target proteins. The presence of fluorine atoms can substantially alter the electronic properties of drug molecules, affecting their pharmacokinetic and pharmacodynamic profiles. The chlorine atoms in 1,3-Dichloro-2-(trifluoromethyl)benzene provide points for further functionalization, enabling the synthesis of diverse drug candidates.
Similarly, in agrochemical development, fluorinated aromatics have become increasingly prevalent due to their enhanced biological activity and environmental persistence. The unique electronic properties introduced by the trifluoromethyl group can influence a compound's interaction with biological targets, potentially leading to more effective pesticides, herbicides, or fungicides with improved selectivity profiles.
Research Applications
The compound has been studied in the context of organofluorine chemistry research, as evidenced by the work of Schlosser and colleagues published in the European Journal of Organic Chemistry . Their research likely explores aspects of the compound's synthesis, reactivity, or applications, contributing to the broader understanding of fluorinated aromatic systems.
In materials science, trifluoromethylated aromatics contribute to the development of specialty materials with unique properties. The presence of fluorine imparts characteristics such as enhanced thermal stability, chemical resistance, and desirable surface properties. These features make such compounds valuable in applications ranging from electronic materials to high-performance polymers and coatings.
Future Research Directions
Synthetic Methodology Development
Future research on 1,3-Dichloro-2-(trifluoromethyl)benzene may focus on developing more efficient and sustainable synthetic routes. Green chemistry approaches, such as catalytic methods that minimize waste generation and reduce the use of hazardous reagents, represent an important direction for the preparation of halogenated and fluorinated aromatics. Emerging technologies such as photocatalysis and electrochemistry offer promising alternatives to traditional synthetic methods, potentially enabling milder conditions and improved selectivity.
The development of regioselective functionalization methods for this compound would enhance its utility as a synthetic building block. Selective transformation of one chlorine position while leaving the other intact, for example, would enable stepwise elaboration of the molecular structure, expanding the range of accessible derivatives.
Applications Exploration
Continued exploration of applications in pharmaceutical and agrochemical research represents an important future direction. Structure-activity relationship studies involving derivatives of 1,3-Dichloro-2-(trifluoromethyl)benzene could lead to the identification of compounds with enhanced biological activities or improved property profiles. The unique electronic characteristics imparted by the combination of chlorine atoms and the trifluoromethyl group provide a distinctive scaffold for developing molecules with specific interactions with biological targets.
In materials science, investigation of the compound's potential contributions to advanced materials such as liquid crystals, electronic components, or specialty polymers may yield valuable insights. The electronic properties and structural features of such fluorinated aromatics can impart desirable characteristics to materials, including thermal stability, chemical resistance, and specific optical or electronic behaviors.
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